molecular formula C12H14N2O B11895218 8-Ethoxy-2-methylquinolin-4-amine

8-Ethoxy-2-methylquinolin-4-amine

Katalognummer: B11895218
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: KQYTYFBNKDXMEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Ethoxy-2-methylquinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-2-methylquinolin-4-amine typically involves the reaction of 2-methylquinoline with ethyl iodide in the presence of a base, followed by amination at the 4-position. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the amination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

8-Ethoxy-2-methylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 8-Ethoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets within cells. For instance, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Hydroxyquinoline: Known for its chelating properties and antimicrobial activity.

    2-Methylquinoline: A precursor in the synthesis of various quinoline derivatives.

    4-Aminoquinoline: Used as an antimalarial agent (e.g., chloroquine).

Uniqueness

8-Ethoxy-2-methylquinolin-4-amine stands out due to its unique ethoxy and methyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and overall efficacy in various applications .

Eigenschaften

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

8-ethoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C12H14N2O/c1-3-15-11-6-4-5-9-10(13)7-8(2)14-12(9)11/h4-7H,3H2,1-2H3,(H2,13,14)

InChI-Schlüssel

KQYTYFBNKDXMEL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC2=C(C=C(N=C21)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.